Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a trifluoromethyl group at position 3, a 3-chlorobenzyl substituent at position 1, and a methyl carboxylate ester at position 4. The trifluoromethyl group is strongly electron-withdrawing, influencing the compound’s electronic properties and stability. The 3-chlorobenzyl moiety introduces lipophilicity and steric bulk, while the methyl carboxylate enhances solubility and serves as a common functional group in agrochemical or pharmaceutical intermediates .
Properties
Molecular Formula |
C13H10ClF3N2O2 |
|---|---|
Molecular Weight |
318.68 g/mol |
IUPAC Name |
methyl 1-[(3-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-7-19(18-11(10)13(15,16)17)6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3 |
InChI Key |
AYBDDOFNEFRVQU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Two-Phase System with Weak Base Catalysis
A patented method for analogous pyrazole esters involves a two-phase reaction system (toluene/water) with sodium bicarbonate as a weak base. The process begins with the slow addition of methylhydrazine to a solution of 4,4,4-trifluoro-1-(3-chlorobenzyl)-3-oxobut-1-en-1-yl acetate in toluene at −10°C to 0°C. Stirring for 1–3 hours facilitates ring closure, yielding the pyrazole ester with >99% purity after crystallization from toluene/petroleum ether. This method minimizes side reactions and enables large-scale production.
Regioselectivity Control via Hydrazine Modifications
Regioselective formation of the 1,3-disubstituted pyrazole isomer is critical. Studies demonstrate that using arylhydrazine hydrochlorides favors 1,3-regioisomers (37–97% yields), while free hydrazines yield 1,5-isomers. For the target compound, methylhydrazine in acidic conditions ensures preferential formation of the 1-methyl-3-trifluoromethyl configuration.
Precursor Synthesis and Functionalization
The trifluoromethyl and ester groups are introduced through multi-step precursor synthesis.
Trifluoromethyl-Containing β-Ketoester Synthesis
The trifluoromethyl group originates from alkyl trifluoroacetoacetate, synthesized via Claisen condensation of methyl trifluoroacetate with diketene. For example:
Esterification and Orthoformate Coupling
The methyl ester moiety is installed via esterification of the pyrazole-4-carboxylic acid intermediate. Alternatively, direct synthesis using methyl orthoformate in acetyl anhydride achieves higher atom economy. A representative pathway includes:
-
Orthoformate Coupling : Reacting methyl 4,4,4-trifluoroacetoacetate with methyl orthoformate in acetyl anhydride yields methyl 2-(methoxymethylene)-4,4,4-trifluoro-3-oxobutyrate.
-
Cyclization : Methylhydrazine induces ring closure at −5°C, forming the pyrazole core.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Low temperatures (−10°C to 0°C) during cyclization suppress side reactions, improving yields from 75% to 96%. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while toluene facilitates phase separation in workup steps.
Catalytic Systems
Weak bases (e.g., NaHCO₃) maintain optimal pH (5–7) during enolate acidification, preventing decomposition of acid-sensitive intermediates. Transition metal catalysts are generally avoided due to potential fluorophilic interactions with the trifluoromethyl group.
Purification and Isolation Techniques
| Step | Method | Purity (%) | Yield (%) | Source |
|---|---|---|---|---|
| Cyclization | Crystallization (toluene/PE) | 99.9 | 75–80 | |
| Esterification | Vacuum distillation | 98.5 | 85–90 | |
| Acidification | Solvent extraction (EtOAc/H₂O) | 95 | 96 |
Post-reaction mixtures are typically acidified to pH 1–2 using HCl, precipitating the crude product. Sequential washing with saturated NaHCO₃ and brine removes residual acids and salts. High-purity isolates (>99%) are obtained via recrystallization from toluene/petroleum ether (1:3 v/v).
Comparative Analysis of Synthetic Routes
Route Efficiency
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H10ClF3N2O2
- Molecular Weight : 318.68 g/mol
- Structural Features : The compound features a pyrazole ring with a trifluoromethyl group and a chlorobenzyl moiety, which enhance its lipophilicity and biological activity.
Pharmacological Applications
Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is primarily investigated for its pharmacological properties:
- Anti-inflammatory Activity : Pyrazole derivatives are known for their anti-inflammatory effects. Initial studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives.
- Analgesic Properties : The compound's structural components may interact with pain pathways, providing potential analgesic effects.
- Antimicrobial Activity : Related compounds have shown antimicrobial properties, indicating that this compound may also possess similar effects against various pathogens.
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This compound was included in preliminary screenings, showing promising results in enzyme inhibition assays .
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial potential of various pyrazole derivatives against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. This compound demonstrated notable activity, suggesting its potential as a therapeutic agent in treating infections .
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Potential pain relief mechanisms | |
| Antimicrobial | Activity against E. coli |
Future Research Directions
Further investigations are necessary to fully understand the mechanisms underlying the biological activities of this compound. Key areas for future research include:
- In-depth Mechanistic Studies : Utilizing molecular modeling and enzyme kinetics to clarify how the compound interacts with specific biological targets.
- Clinical Trials : Conducting preclinical and clinical trials to assess the efficacy and safety of the compound in therapeutic applications.
- Synthesis Optimization : Exploring more efficient synthetic routes to enhance yield and purity for research purposes.
Mechanism of Action
The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison of Pyrazole Derivatives
| Compound Name | Position 1 | Position 3 | Position 4 | Molecular Weight (g/mol)* | Key Features |
|---|---|---|---|---|---|
| Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 3-chlorobenzyl | Trifluoromethyl | Methyl carboxylate | ~337.7 | Lipophilic, stable ester |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | 1-methyl | Trifluoromethyl | Carbaldehyde | ~350.8 | Reactive aldehyde, sulfur-containing |
| Methyl 1-(3-methoxybenzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate | 3-methoxybenzyl | Thiomorpholinosulfonyl | Methyl carboxylate | ~467.5 | Polar sulfonyl, electron-donating methoxy |
*Calculated based on molecular formulas.
Discussion of Substituent Effects
- Electron-Withdrawing vs. Trifluoromethyl (target) reduces basicity of the pyrazole ring compared to thiomorpholinosulfonyl (), which may participate in hydrogen bonding.
- Steric and Functional Group Impact :
Biological Activity
Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative, drawing from various research studies and reviews.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClF3N2O2
- Molecular Weight : 296.67 g/mol
This compound features a pyrazole ring substituted with a trifluoromethyl group and a chlorobenzyl moiety, which contributes to its biological activity.
Synthesis Methods
Various synthetic routes have been developed for the preparation of this compound. One common method involves the reaction of 3-chlorobenzyl chloride with methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate under basic conditions. The synthesis typically yields high purity products suitable for biological evaluation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- IC50 Values : The compound showed an IC50 value comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent.
Antimicrobial Properties
Research has also indicated that pyrazole derivatives possess antimicrobial properties. This compound was evaluated against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines demonstrated that it induces apoptosis and inhibits cell proliferation.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
Case Studies and Research Findings
A comprehensive study published in MDPI highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The findings emphasized its role as a selective COX-2 inhibitor with lower toxicity compared to traditional NSAIDs .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications on the benzyl group significantly affect biological activity. The presence of electron-withdrawing groups like chlorine enhances anti-inflammatory efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Condensation of 3-chlorobenzylamine with trifluoromethyl ketones (e.g., ethyl trifluoroacetoacetate) under acidic or basic conditions to form pyrazole intermediates.
- Step 2 : Cyclization using hydrazine derivatives, followed by esterification with methyl chloroformate or methanol/H<sup>+</sup> to introduce the methyl ester group.
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 10 hours) improves regioselectivity and reduces side products compared to conventional heating . Alkaline conditions (e.g., K2CO3/DMF) enhance trifluoromethyl group stability during cyclization .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- NMR Analysis :
- <sup>1</sup>H NMR : The 3-chlorobenzyl group shows characteristic aromatic splitting (δ 7.2–7.5 ppm, multiplet), while the pyrazole C-H resonates at δ 7.5–8.0 ppm (singlet). Trifluoromethyl groups appear as a singlet in <sup>19</sup>F NMR (δ -60 to -65 ppm) .
- <sup>13</sup>C NMR : The ester carbonyl (δ 165–170 ppm) and pyrazole carbons (δ 140–150 ppm) are diagnostic .
Q. What are the common reactivity patterns of the trifluoromethyl and ester groups in this compound?
- Trifluoromethyl Group : Resists nucleophilic substitution but participates in radical reactions (e.g., photochemical C-F activation).
- Ester Group : Hydrolyzes to carboxylic acid under acidic/basic conditions (e.g., HCl/MeOH or NaOH/H2O). Reduction with LiAlH4 yields primary alcohols, useful for further derivatization .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-chlorobenzyl substituent influence intermolecular interactions in crystal structures?
- Methodology :
- Use single-crystal X-ray diffraction (SHELXL ) to analyze packing motifs. The chloro substituent induces halogen bonding (C-Cl···π interactions, ~3.3 Å), while the benzyl group engages in π-π stacking (3.5–4.0 Å) .
- Mercury CSD Analysis : Compare with analogs (e.g., 3-methylbenzyl derivatives) to quantify torsion angle variations (e.g., 5–15° differences in pyrazole-benzyl dihedral angles) .
Q. What computational strategies predict the bioactivity of this compound against enzyme targets (e.g., mTOR or Factor Xa)?
- Docking Studies :
- Target Selection : mTOR (PDB: 4JSV) and Factor Xa (PDB: 2W26) are prioritized due to structural similarities to reported pyrazole inhibitors .
- Software : AutoDock Vina with AMBER force fields. The trifluoromethyl group shows strong hydrophobic complementarity with Factor Xa’s S4 pocket (binding affinity: ΔG ≈ -9.2 kcal/mol) .
Q. How can contradictory spectroscopic data (e.g., <sup>1</sup>H NMR splitting patterns) be reconciled across studies?
- Case Study : Discrepancies in pyrazole proton signals arise from solvent polarity (CDCl3 vs. DMSO-d6) and concentration effects.
- Resolution :
- Variable Temperature NMR : Cooling to 243 K resolves splitting caused by dynamic rotational isomerism .
- 2D NMR (COSY, NOESY) : Confirms through-space correlations between pyrazole and benzyl protons .
Q. What role does ultrasound irradiation play in optimizing heterocyclic coupling reactions for derivatives?
- Application : Sonication (20 kHz, 50 W) reduces reaction time for Suzuki-Miyaura couplings (e.g., with arylboronic acids) from 12 hours to 2 hours, achieving >90% yield. Cavitation enhances Pd catalyst dispersion and reduces aggregation .
- Limitations : Over-sonication (>1 hour) degrades sensitive trifluoromethyl groups, requiring real-time monitoring via TLC .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
